molecular formula C16H21N3OS B12487025 3-[3-(piperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

3-[3-(piperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B12487025
M. Wt: 303.4 g/mol
InChI Key: RNGKCWRKZHHPMO-UHFFFAOYSA-N
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Description

3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core with a piperidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Piperidine Moiety: The piperidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the piperidine moiety.

    Sulfur Incorporation: The sulfur atom can be introduced through thiolation reactions, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The piperidine moiety can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety may enhance binding affinity, while the quinazolinone core can interact with active sites or allosteric sites on proteins. The sulfur atom may also play a role in modulating the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    3-(3-(piperidin-1-yl)propyl)indoles: These compounds have a similar piperidine substituent but differ in the core structure.

    Piperidine derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one is unique due to the combination of the quinazolinone core, piperidine substituent, and sulfur atom. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H21N3OS

Molecular Weight

303.4 g/mol

IUPAC Name

3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H21N3OS/c20-15-13-7-2-3-8-14(13)17-16(21)19(15)12-6-11-18-9-4-1-5-10-18/h2-3,7-8H,1,4-6,9-12H2,(H,17,21)

InChI Key

RNGKCWRKZHHPMO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCN2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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